methyl N'-cyano-N,N-dimethylcarbamimidothioate
Overview
Description
Methyl N’-cyano-N,N-dimethylcarbamimidothioate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a cyano group (–CN) and a dimethylcarbamimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N’-cyano-N,N-dimethylcarbamimidothioate can be synthesized through the reaction of arylamine or alkylamine compounds with dimethyl N-cyanodithioiminocarbonate. This reaction typically occurs in a refluxing ethanol solution, leading to the formation of the desired compound in good yields .
Industrial Production Methods
While specific industrial production methods for methyl N’-cyano-N,N-dimethylcarbamimidothioate are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N’-cyano-N,N-dimethylcarbamimidothioate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Cyclization Reactions: It can form heterocyclic compounds through cyclization reactions with bidentate reagents.
Common Reagents and Conditions
Common reagents used in reactions involving methyl N’-cyano-N,N-dimethylcarbamimidothioate include arylamines, alkylamines, and various oxidizing and reducing agents. Reaction conditions typically involve refluxing in solvents such as ethanol or benzene .
Major Products Formed
The major products formed from reactions involving methyl N’-cyano-N,N-dimethylcarbamimidothioate include various heterocyclic compounds, which are of significant interest in organic synthesis and pharmaceutical research .
Scientific Research Applications
Methyl N’-cyano-N,N-dimethylcarbamimidothioate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl N’-cyano-N,N-dimethylcarbamimidothioate involves its reactivity with various nucleophiles and electrophiles. The cyano group and the dimethylcarbamimidothioate moiety play crucial roles in its chemical behavior. The compound can interact with molecular targets through nucleophilic substitution and other reaction pathways .
Comparison with Similar Compounds
Methyl N’-cyano-N,N-dimethylcarbamimidothioate can be compared with other similar compounds such as:
Dimethyl N-cyanodithioiminocarbonate: A precursor in the synthesis of methyl N’-cyano-N,N-dimethylcarbamimidothioate.
Methyl N’-cyano-N-methylcarbamimidothioate: A closely related compound with similar chemical properties.
The uniqueness of methyl N’-cyano-N,N-dimethylcarbamimidothioate lies in its specific reactivity and the ability to form a wide range of heterocyclic compounds, making it a valuable compound in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl N'-cyano-N,N-dimethylcarbamimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-8(2)5(9-3)7-4-6/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUOPVPMCDGIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC#N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51108-31-7 | |
Record name | Isothiourea, N-cyano-N',N',S-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051108317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC149629 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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